Cas no 1393532-37-0 (6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one)

6-Bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one is a halogenated and fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. The presence of bromine and fluorine substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. Its rigid heterocyclic structure contributes to stability, while the difluoro moiety may influence electronic properties and bioavailability. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. High purity and well-defined stereochemistry ensure reproducibility in synthetic pathways. Suitable for controlled reactions under inert conditions, it serves as a key building block in advanced organic synthesis.
6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one structure
1393532-37-0 structure
商品名:6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
CAS番号:1393532-37-0
MF:C8H4BrF2NO
メガワット:248.02426815033
MDL:MFCD22547895
CID:4593673
PubChem ID:72218231

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

    • 6-Bromo-3,3-difluoroindolin-2-one
    • 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
    • 2H-Indol-2-one, 6-bromo-3,3-difluoro-1,3-dihydro-
    • 6-BROMO-3,3-DIFLUORO-1H-INDOL-2-ONE
    • 6-BROMO-3,3-DIFLUORO-1,3-DIHYDRO-2H-INDOL-2-ONE
    • AMY35075
    • AB84745
    • SCHEMBL16412396
    • DB-207534
    • 1393532-37-0
    • SY260095
    • AKOS027329226
    • AS-36333
    • CS-0050287
    • MFCD22547895
    • EN300-8248432
    • MDL: MFCD22547895
    • インチ: 1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13)
    • InChIKey: KKRAAULUIAIYBS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)NC(C2(F)F)=O

計算された属性

  • せいみつぶんしりょう: 246.94443 g/mol
  • どういたいしつりょう: 246.94443 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • ぶんしりょう: 248.02
  • トポロジー分子極性表面積: 29.1

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM257428-50g
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0 95%+
50g
$*** 2023-03-30
Chemenu
CM257428-1g
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0 95%+
1g
$525 2021-08-18
TRC
B681773-100mg
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0
100mg
$ 275.00 2022-06-06
TRC
B681773-50mg
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0
50mg
$ 185.00 2022-06-06
Alichem
A199010970-5g
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0 95%
5g
1,725.25 USD 2021-06-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2175-25G
6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
1393532-37-0 97%
25g
¥ 26,664.00 2023-03-30
TRC
B681773-10mg
6-Bromo-3,3-difluoroindolin-2-one
1393532-37-0
10mg
$ 50.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2175-1 G
6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
1393532-37-0 97%
1g
¥ 2,877.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2175-25 G
6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
1393532-37-0 97%
25g
¥ 26,664.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2175-50 G
6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one
1393532-37-0 97%
50g
¥ 42,662.00 2022-10-13

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one 関連文献

6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-oneに関する追加情報

Recent Advances in the Study of 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one (CAS: 1393532-37-0)

The compound 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one (CAS: 1393532-37-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule, characterized by a bromo-substituted indole core and difluorinated ketone moiety, serves as a versatile scaffold for the development of novel bioactive compounds. Recent studies have explored its utility as a key intermediate in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of selective JAK2 inhibitors. Researchers utilized 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one as a starting material to develop analogs with improved pharmacokinetic properties and reduced off-target effects. The presence of both bromine and fluorine atoms at strategic positions allowed for efficient derivatization through cross-coupling reactions and nucleophilic substitutions, enabling rapid structure-activity relationship (SAR) exploration.

In the realm of targeted protein degradation, a recent patent application (WO2023056321) disclosed the use of this compound in the design of novel E3 ligase binders for PROTAC development. The difluoroketone moiety was found to enhance binding affinity to certain E3 ubiquitin ligases while maintaining metabolic stability. This application highlights the growing importance of 1393532-37-0 in the emerging field of induced protein degradation therapeutics.

Structural analyses using X-ray crystallography (Acta Crystallographica Section E, 2023) revealed that the compound adopts a nearly planar conformation in the solid state, with the bromine atom positioned for optimal π-stacking interactions. These structural insights have informed computational modeling studies aimed at predicting binding modes with various biological targets. Density functional theory (DFT) calculations suggest that the electron-withdrawing effects of the difluoroketone group significantly influence the compound's reactivity profile.

Recent synthetic methodology developments have addressed previous challenges in the large-scale production of 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one. A 2024 Organic Process Research & Development publication described an improved catalytic system for its synthesis, achieving >90% yield with excellent purity. This advancement is particularly significant for pharmaceutical applications where consistent quality and scalability are critical requirements.

Biological screening efforts have identified promising activity of derivatives against several disease-relevant targets. Notably, analogs bearing modifications at the 6-bromo position have shown sub-micromolar inhibition of certain cancer-associated kinases in biochemical assays (Bioorganic & Medicinal Chemistry Letters, 2024). The compound's privileged structure has also been incorporated into antimicrobial agents, with recent reports demonstrating activity against drug-resistant bacterial strains.

As research progresses, 6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one continues to prove its value as a multifunctional building block in medicinal chemistry. Its unique combination of synthetic accessibility and structural features positions it as an important tool for drug discovery programs targeting various therapeutic areas. Future studies are expected to further explore its potential in fragment-based drug design and as a core structure for the development of new chemical probes.

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